2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine
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Overview
Description
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may find use in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxyphenyl and tolylsulfonyl groups may play a role in binding to target proteins or enzymes, influencing their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-3-(p-tolylsulfonyl)thiazolidine: Similar structure but with a para-tolylsulfonyl group.
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)oxazolidine: Contains an oxazolidine ring instead of a thiazolidine ring.
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)pyrrolidine: Features a pyrrolidine ring instead of a thiazolidine ring.
Uniqueness
2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the specific combination of functional groups and the thiazolidine ring
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13-6-5-7-14(12-13)23(19,20)18-10-11-22-17(18)15-8-3-4-9-16(15)21-2/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOVQUCOWZYQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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